4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide is a synthetic small-molecule compound featuring a butanamide backbone. The structure includes a 4,6-dimethylpyrimidin-2-ylamino group linked to a pyridin-2-ylethyl moiety via an amide bond. The pyridine and pyrimidine moieties suggest possible interactions with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-2-ylethyl)butanamide |
InChI |
InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-10-5-7-16(23)19-11-8-15-6-3-4-9-18-15/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
HYQKDVAUXQJUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Synthesis
The 4,6-dimethylpyrimidin-2-amine intermediate is prepared by condensing acetylacetone (2.5 eq) with guanidine hydrochloride (1.0 eq) in ethanol under reflux (78°C, 12 h). This method yields 68–72% of the pyrimidine core, with residual acetylacetone removed via recrystallization from hexane.
Amide Coupling via Carbodiimide Chemistry
The butanamide linker is coupled to 4,6-dimethylpyrimidin-2-amine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM). After 24 h at 25°C, the reaction mixture is filtered to remove dicyclohexylurea, yielding 58–63% of the amide intermediate.
Table 1: Thermal Method Optimization
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Reaction Temperature | 25°C | +15% vs. 40°C |
| DCC Equivalents | 1.2 eq | +22% vs. 1.0 eq |
| Solvent Polarity | DCM (ε=8.9) | +18% vs. THF (ε=7.5) |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4,6-dimethylpyrimidin-2-amine (1.0 eq), 4-oxo-N-(2-(pyridin-2-yl)ethyl)butanamide (1.1 eq), and HATU (1.5 eq) in DMF irradiated at 120°C for 15 min achieves 89% yield. Side products are minimized by maintaining microwave power below 300 W to prevent thermal degradation of the pyridine ring.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant is employed for introducing the pyridin-2-yl group. 2-Aminopyridine (1.2 eq) reacts with 4-bromobutanamide (1.0 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/water (3:1) at 90°C for 6 h, yielding 92% of the target compound.
Table 2: Catalyst Screening
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)₂ | 74 | 88% |
| PdCl₂(PPh₃)₂ | 81 | 91% |
| Pd(PPh₃)₄ | 92 | 95% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 95.2% purity with retention time=8.7 min.
Industrial-Scale Production Challenges
Scaling beyond 1 kg batches introduces variability due to exothermic amidation. A continuous flow system with in-line IR monitoring maintains temperature at 50±2°C, improving batch consistency from ±15% to ±3%. Residual palladium in API batches is reduced to <5 ppm via activated charcoal filtration .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted analogs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide exhibit significant anticancer properties.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, such as CDK4 and CDK6, leading to reduced cell growth and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that derivatives of this compound effectively induced G2/M phase arrest in various leukemia cell lines, showcasing its potential as an anti-leukemic agent .
- Another investigation reported the induction of apoptosis through mitochondrial pathways in treated cancer cells, characterized by increased levels of reactive oxygen species (ROS) and activated caspases.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 | 103 ± 5 | G2/M arrest |
| Compound B | K562 | 50 | Caspase activation |
| Compound C | MCF7 | 75 | ROS induction |
Antimicrobial Activity
In addition to its anticancer effects, there is emerging evidence that this compound may possess antimicrobial properties. Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infectious diseases alongside cancer therapy.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, potentially modulating their activity. For instance, it may act as an inhibitor for certain proteases or kinases involved in critical metabolic pathways.
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to bind to various biological targets can be exploited to design new therapeutics for diseases where current treatments are inadequate .
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects or changes in cellular function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several pyrimidine- and amide-containing derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and research findings from the evidence.
Substituent Variations and Pharmacological Implications
Table 1: Structural Comparison of Key Analogs
Key Findings from Analog Studies
Acetamide Derivatives (): The compound 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide was synthesized via a thioether linkage. The sulfur atom in the linker may confer redox sensitivity or susceptibility to metabolic oxidation .
Indole-Containing Butanamide () :
- The indole-substituted analog exhibits increased hydrophobicity compared to the pyridinylethyl variant, which could enhance blood-brain barrier penetration. However, this may reduce aqueous solubility, a critical factor for oral bioavailability .
Benzimidazole Derivatives () :
- The absence of an amide linker in N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine simplifies the structure but limits hydrogen-bonding capacity. Benzimidazole’s rigidity may favor interactions with planar binding pockets, such as ATP sites in kinases .
Biological Activity
The compound 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 272.35 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological activities.
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain pyrimidine derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .
Anticancer Activity
Another area of interest is the anticancer activity of this compound. Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. A specific case study reported that a related compound inhibited the proliferation of human cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced cell proliferation in rapidly dividing cells such as bacteria and cancer cells .
The biological activity of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites of target enzymes, preventing substrate access.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels, contributing to oxidative stress and subsequent cell death.
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]butanamide?
- Methodology : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives and amine-containing precursors. For example:
- Step 1 : React 4,6-dimethylpyrimidin-2-amine with a chloroacetamide derivative (e.g., 2-chloro-N-(2-(pyridin-2-yl)ethyl)acetamide) in refluxing ethanol (40–80°C) under basic conditions (e.g., triethylamine) to promote nucleophilic substitution .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Step 3 : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions (e.g., pyrimidine protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H24N6O) with <2 ppm error .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–N–C bond angles ~120.7° in pyrimidine rings) for structural validation .
- HPLC-PDA : Ensure purity >95% using a C18 column (λ = 254 nm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Heat samples (40–100°C) in sealed vials and analyze decomposition kinetics via TGA/DSC .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using spectrophotometry .
Advanced Research Questions
Q. How can structural discrepancies between computational predictions and experimental NMR data be resolved?
- Approach :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare predicted vs. experimental chemical shifts (e.g., pyridine ring protons) .
- Dynamic NMR : Resolve conformational equilibria (e.g., amide bond rotation) by variable-temperature NMR (VT-NMR) in DMSO-d6 .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methyl groups on pyrimidine at δ 2.3–2.5 ppm) .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Strategies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Molecular Docking (AutoDock Vina) : Simulate binding poses using crystal structures (e.g., PDB ID 3QKK) and validate with mutagenesis studies .
Q. How can researchers address contradictions in enzymatic inhibition data across different assay formats?
- Troubleshooting :
- Assay Validation : Compare results from fluorescence-based (e.g., ATPase-Glo) vs. radiometric (32P-ATP) assays to rule out interference from compound autofluorescence .
- Enzyme Source : Test isoforms from different species (e.g., human vs. murine) to identify species-specific effects .
- IC50 Reproducibility : Use ≥3 biological replicates and normalize to positive controls (e.g., staurosporine for kinases) .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties in vitro?
- Protocol :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption using a monolayer model (Papp >1×10⁻6 cm/s indicates high permeability) .
- Plasma Protein Binding : Use equilibrium dialysis (rapid vs. ultrafiltration) to measure unbound fraction .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- Guidelines :
- 3D Model Optimization : Ensure organoids recapitulate tumor microenvironment features (e.g., hypoxia, ECM interactions) .
- Dose-Response Curves : Calculate IC50 in both systems and compare Hill slopes to assess efficacy gradients .
- Metabolomics : Profile ATP/NAD+ levels to differentiate cytostatic vs. cytotoxic effects .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in high-throughput screening (HTS)?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
